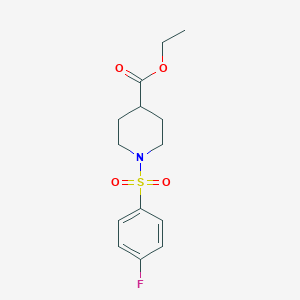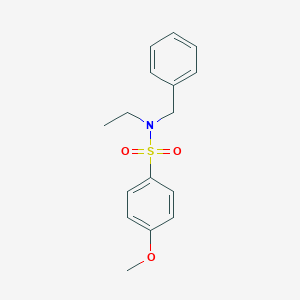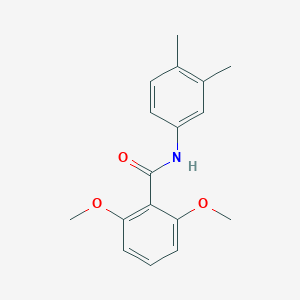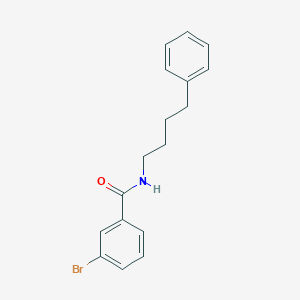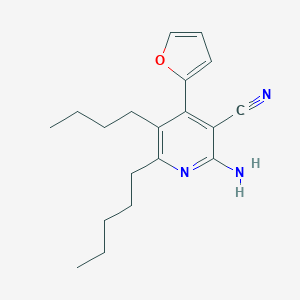![molecular formula C19H22N2O3 B186194 N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide CAS No. 6597-45-1](/img/structure/B186194.png)
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases. In
Wissenschaftliche Forschungsanwendungen
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine and paclitaxel, in cancer treatment.
In addition to cancer treatment, N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has also been investigated for its potential in other diseases, such as Alzheimer's disease, HIV infection, and autoimmune diseases. It has been shown to inhibit the replication of HIV virus and reduce the production of inflammatory cytokines in autoimmune diseases.
Wirkmechanismus
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide inhibits the activity of protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and survival. CK2 is overexpressed in various cancers and is associated with poor prognosis and resistance to chemotherapy drugs. N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of various oncogenes and angiogenic factors, leading to the suppression of tumor growth and metastasis. N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has also been shown to modulate the immune system by reducing the production of inflammatory cytokines and enhancing the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has several advantages as a research tool, including its high potency and selectivity for CK2 inhibition. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide has some limitations, including its potential off-target effects and toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide research, including the development of more potent and selective CK2 inhibitors, the investigation of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide in combination with other chemotherapy drugs, and the exploration of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide in other diseases beyond cancer. Additionally, the role of CK2 in various signaling pathways and cellular processes needs to be further elucidated to fully understand the therapeutic potential of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide.
Synthesemethoden
The synthesis of N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide involves several steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-(cyclohexyl(methyl)carbamoyl)phenylboronic acid in the presence of palladium catalyst to form N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
CAS-Nummer |
6597-45-1 |
|---|---|
Produktname |
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide |
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c1-21(16-6-3-2-4-7-16)19(23)14-9-11-15(12-10-14)20-18(22)17-8-5-13-24-17/h5,8-13,16H,2-4,6-7H2,1H3,(H,20,22) |
InChI-Schlüssel |
NYVJUGAFRRMKHV-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



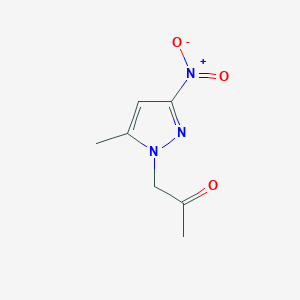
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
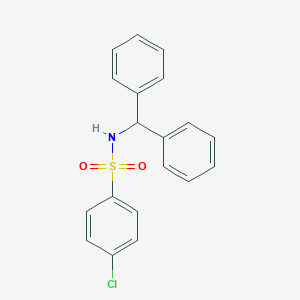
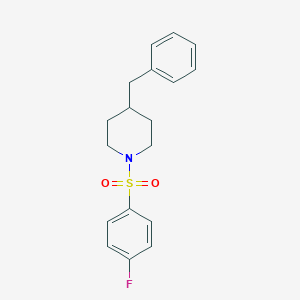
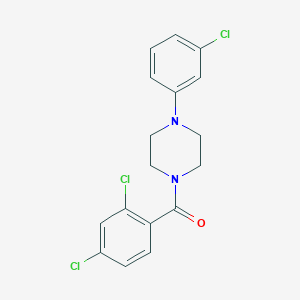
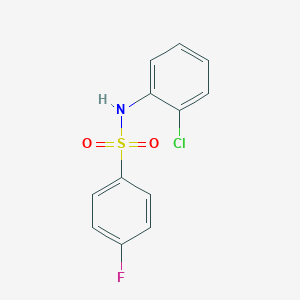
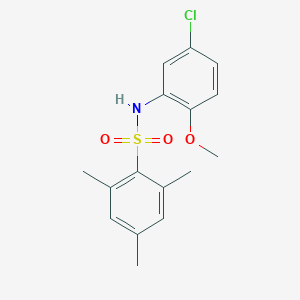
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)
